4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have been widely studied for their antimicrobial properties . They are often used in medicinal chemistry due to their safety profile and high therapeutic index .
Mode of Action
Several lines of evidence suggest that the primary target of azoles, a class of compounds that includes 1,2,4-triazole derivatives, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Biochemical Pathways
Given the potential target of azoles, it can be inferred that the compound may interfere with the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14α-demethylase .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to the disruption of the fungal cell membrane, resulting in the inhibition of fungal growth .
Properties
IUPAC Name |
4-(4-methylphenyl)-3-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-9-20(10-8-16)27-22(24-25-23(27)29)18-11-13-26(14-12-18)21(28)15-19-6-4-3-5-17(19)2/h3-10,18H,11-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIMVXDOUATDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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